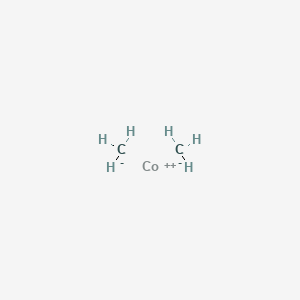![molecular formula C17H16O2S B14323784 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole CAS No. 112157-81-0](/img/structure/B14323784.png)
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a phenylsulfanyl group
Preparation Methods
The synthesis of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of a benzodioxole derivative with a phenylsulfanyl-substituted butenyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylsulfanyl group, leading to the formation of various substituted products.
Scientific Research Applications
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The benzodioxole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar compounds to 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole include:
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl methanol: This compound shares the phenylsulfanyl group but differs in its core structure.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Heterocyclic compounds: These compounds, like benzodioxole derivatives, are widely used in medicinal chemistry and have various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
112157-81-0 |
|---|---|
Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(2-phenylsulfanylbut-3-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H16O2S/c1-2-14(20-15-6-4-3-5-7-15)10-13-8-9-16-17(11-13)19-12-18-16/h2-9,11,14H,1,10,12H2 |
InChI Key |
SUVSBJMJVFPOSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

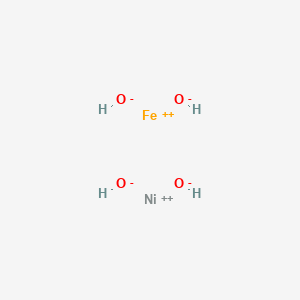
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
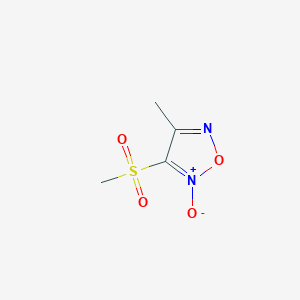
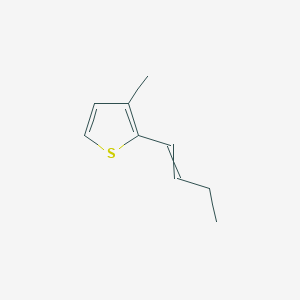
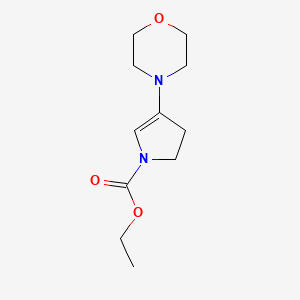
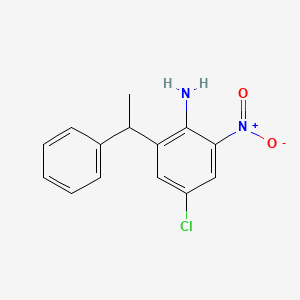
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
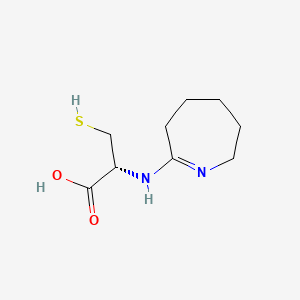
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
